molecular formula C7H8N4O2 B13104565 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide CAS No. 169298-24-2

6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide

Cat. No.: B13104565
CAS No.: 169298-24-2
M. Wt: 180.16 g/mol
InChI Key: BJLDFRKSDBEREC-UHFFFAOYSA-N
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Description

6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide (CAS 169298-24-2) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol, serves as a key synthetic intermediate for the development of novel bioactive molecules . The tetrahydroimidazopyrazine core is a privileged structure in the design of active pharmaceutical ingredients, closely related to derivatives investigated for their therapeutic potential . This scaffold is recognized for its application in pioneering research, particularly in the synthesis of tetrahydro-imidazo[1,5-a]pyrazine derivatives. Such compounds are the subject of active patent literature for their potential medical uses, highlighting the value of this core structure in the development of new therapeutic agents . Furthermore, related imidazo[1,5-a]pyrazine motifs are explored in the context of targeted kinase inhibitors, such as PI3K inhibitors, which represent a promising avenue in oncology research for modulating critical cell signaling pathways . Researchers utilize this high-purity building block to access complex molecular architectures, enabling the exploration of new chemical space and the optimization of drug-like properties, including potency and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

169298-24-2

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-oxo-7,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxamide

InChI

InChI=1S/C7H8N4O2/c8-7(13)6-4-1-9-5(12)2-11(4)3-10-6/h3H,1-2H2,(H2,8,13)(H,9,12)

InChI Key

BJLDFRKSDBEREC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CN2CC(=O)N1)C(=O)N

Origin of Product

United States

Preparation Methods

Formation of Imidazo[1,5-a]pyrazine Intermediates

  • Starting Material : Pyrazine 2-methylamine.
  • Step 1 : Reaction with acid anhydride in an ice-water bath, followed by stirring at room temperature to yield an amide intermediate.
  • Step 2 : Treatment of the amide with phosphorus oxychloride at room temperature, then heating with phosphorus pentoxide under reflux to induce cyclization forming the imidazo[1,5-a]pyrazine core.

This step is crucial for building the bicyclic framework characteristic of the target compound.

Catalytic Hydrogenation to Tetrahydro Derivative

  • The imidazo[1,5-a]pyrazine intermediate is dissolved in ethanol.
  • Hydrogenation is performed using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at room temperature.
  • This reduces the unsaturated imidazo ring to the tetrahydro form (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine).

Amino Group Protection and Halogenation

  • The tetrahydroimidazo[1,5-a]pyrazine derivative undergoes amino protection by reaction with di-tert-butyl dicarbonate in ethanol.
  • The protected intermediate is then halogenated using halogenated succinimide in ethanol at room temperature to introduce halogen functionality necessary for subsequent carbonylation.

Carbonylation and Ester Formation

  • Under a carbon monoxide atmosphere, the halogenated compound reacts with cobalt octacarbonyl and chloroacetate in methanol at elevated temperature (oil bath conditions).
  • This step introduces ester functionalities, which are later hydrolyzed to carboxylic acids.

Amide Formation via Condensation

  • The carboxylic acid intermediate is reacted with amines or ethanol in the presence of condensation reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride or 1-halogenated carbonate.
  • The reaction is conducted at room temperature, often in dichloromethane or ethanol solvents.
  • Amino protecting groups are removed under acidic conditions to yield the final carboxamide structure.

Purification and Salt Formation

  • The crude product is purified by silica gel column chromatography.
  • Acid addition salts (e.g., hydrochloride) are prepared by treating the purified compound with acids in solvents like methanol or ethyl acetate to improve stability and solubility.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amide formation Acid anhydride, pyrazine 2-methylamine Ice-water bath, then RT 0°C to RT High Initial amide intermediate
Cyclization Phosphorus oxychloride, phosphorus pentoxide None specified Reflux High Formation of imidazo[1,5-a]pyrazine
Hydrogenation Pd/C, H2 Ethanol RT High Reduction to tetrahydro derivative
Amino protection Di-tert-butyl dicarbonate Ethanol RT High Boc protection of amino group
Halogenation Halogenated succinimide Ethanol RT Moderate Introduction of halogen
Carbonylation Cobalt octacarbonyl, chloroacetate, CO atmosphere Methanol Oil bath (~65°C) Moderate Ester intermediate formation
Hydrolysis Base hydrolysis, acidification Methanol/water RT High Conversion to carboxylic acid
Condensation (amide formation) Carboxylic acid + amine + condensation reagent DCM/Ethanol RT High Amide bond formation
Deprotection Acid treatment DCM/Ethanol RT High Removal of Boc protecting group
Purification and salt formation Silica gel chromatography, acid addition Methanol/EtOAc RT High Final isolation of target compound

Research Findings and Notes

  • The synthetic route is versatile, allowing substitution on the imidazo[1,5-a]pyrazine ring to tailor pharmacological properties.
  • Use of protecting groups such as Boc is essential to prevent side reactions during halogenation and carbonylation.
  • Catalytic hydrogenation with Pd/C is efficient and selective for reducing the imidazo ring without affecting other functional groups.
  • Carbonylation under CO atmosphere with cobalt octacarbonyl is a key step for introducing carboxylic acid derivatives.
  • The condensation step is optimized by selecting appropriate coupling reagents to achieve high yields and purity.
  • Acid addition salts enhance the compound's pharmaceutical applicability by improving solubility and stability.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: In chemistry, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological and medicinal research. It exhibits antibacterial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can be used as intermediates in the synthesis of pesticides and other agricultural chemicals .

Mechanism of Action

The mechanism of action of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antibacterial and antifungal effects. The compound may also interfere with nucleic acid synthesis, contributing to its antiviral properties .

Comparison with Similar Compounds

1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

  • Structure : Chlorine substituent at position 1 instead of carboxamide.
  • Activity : These derivatives act as dual orexin receptor antagonists, with optimized brain penetration and sleep-promoting effects in rat EEG models. For example, replacing dimethoxyphenyl groups with substituted imidazoles improved potency .
  • Key Data : Brain-to-plasma ratios >0.5 and IC₅₀ values <10 nM for orexin receptors .

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Derivatives

  • Structure : Ethyl ester at position 1 (e.g., dihydrochloride salt in ).
  • Physicochemical Properties : Higher lipophilicity (LogP ~1.5) due to the ethyl ester, contrasting with the carboxamide’s polar nature .

8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic Acid

  • Structure : Oxo group at position 8 (vs. 6) and carboxylic acid at position 1.
  • Activity: No direct activity data, but the carboxylic acid may enhance solubility (aqueous solubility >10 mg/mL) and metal-binding capacity compared to carboxamide .

Core Heterocycle Modifications

Imidazo[1,2-a]pyrimidine Derivatives

  • Structure : Pyrimidine ring instead of pyrazine.
  • Activity : Hydrazone derivatives (e.g., compounds 8d–f) exhibit potent antibacterial activity against E. coli and S. aureus (inhibition zones 30–33 mm), attributed to the hydrazone moiety’s ability to disrupt bacterial membranes .
  • Comparison : The pyrimidine core’s electron-deficient nature may enhance interactions with bacterial enzymes compared to the pyrazine analog .

Triazolo[1,5-a]pyrimidine-6-carboxamides

  • Structure : Triazole-fused pyrimidine with carboxamide.
  • Activity : Antiproliferative effects against cancer cells (e.g., IC₅₀ <10 µM in preliminary screens) via inhibition of kinase pathways. The triazole ring introduces additional hydrogen-bonding sites .

Biological Activity

6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide is a heterocyclic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C7H8N4O2C_7H_8N_4O_2 and it features a carboxamide functional group that enhances its biological activity. Its unique imidazo-pyrazine structure allows for interactions with various biological targets.

Antimicrobial Activity

Research indicates that 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also shown promising anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of enzyme activities involved in cell cycle regulation.

Case Study: In Vitro Anticancer Activity

In a study involving CCRF-CEM leukemia cells, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide exhibited an IC50 value of approximately 15 µg/mL. This suggests a potent effect on cell viability and proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary findings suggest that it may modulate the activity of certain enzymes and receptors:

  • Enzyme Interaction : It appears to inhibit key enzymes involved in nucleotide synthesis.
  • Receptor Modulation : The compound may act as an antagonist at certain G-protein coupled receptors (GPCRs), influencing various signaling pathways associated with cancer progression and microbial resistance.

Structural Comparisons

The structural uniqueness of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide compared to similar compounds can be summarized as follows:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylateContains a pyridine ringDifferent biological activity profile
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylateOxidized derivativeEnhanced reactivity due to additional oxygen
(R)-7-[3-amino-4-(2,4,5-trifluorophenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acidContains trifluoromethyl groupsPotentially increased lipophilicity

Future Directions

Further research is essential to fully elucidate the biological effects and therapeutic potential of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide. Areas for future exploration include:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Detailed investigations into its interactions with molecular targets.
  • Formulation Development : Exploring delivery methods for enhanced bioavailability.

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